molecular formula C21H24O5 B1153339 Isodihydrofutoquinol A CAS No. 62560-95-6

Isodihydrofutoquinol A

Cat. No.: B1153339
CAS No.: 62560-95-6
M. Wt: 356.4 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Isodihydrofutoquinol A is complex and typically involves multiple steps of chemical synthesis. The synthetic route includes organic synthesis, the introduction and removal of protecting groups, and other intricate reactions The specific reaction conditions and reagents used in these steps are crucial for obtaining high purity and yield of the compound

Chemical Reactions Analysis

Isodihydrofutoquinol A undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Isodihydrofutoquinol A has several scientific research applications:

Mechanism of Action

The mechanism of action of Isodihydrofutoquinol A involves its interaction with various molecular targets and pathways. Its antibacterial and antiviral activities are attributed to its ability to disrupt microbial cell membranes and inhibit viral replication. The antioxidant properties are due to its capacity to scavenge free radicals and reduce oxidative stress in cells .

Comparison with Similar Compounds

Isodihydrofutoquinol A is unique among lignans due to its specific structural features and biological activities. Similar compounds include:

These compounds share some biological activities with this compound but differ in their specific molecular interactions and synthesis routes, highlighting the uniqueness of this compound in scientific research.

Properties

IUPAC Name

(4R)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3/t14-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOHLDSEWHACKE-SZNDQCEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OCO2)[C@]3(C=C(C(=O)C=C3OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Isodihydrofutoquinol A and where is it found?

A1: this compound is a neolignan, a type of natural product with a specific chemical structure. It has been isolated from certain species of Piper, a genus of plants that includes black pepper. []

Q2: Have there been any attempts to synthesize this compound in the lab?

A2: Yes, there have been successful total syntheses of this compound reported in the scientific literature. [, ] This means researchers have been able to create the compound in a laboratory setting, which can be valuable for further study.

Q3: Are there any studies investigating the potential biological activities of this compound?

A3: While the provided abstracts do not directly explore biological activities of this compound, one study mentions the discovery of potential epidermal growth factor receptor inhibitors from black pepper for lung cancer treatment using an in-silico approach. [] This suggests that compounds found within black pepper, potentially including this compound, warrant further investigation for their biological effects.

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